Human Carboxylesterase 1 (CES1) Inhibition: Micromolar IC₅₀ Differentiates from Fasudil and Class‑Representative Benzothiazole–Piperazines
The target compound inhibits human CES1 with an IC₅₀ of 11,000 nM (11.0 µM) in human liver microsomes, using 2‑(2‑benzoyl‑3‑methoxyphenyl)benzothiazole (BMBT) as the probe substrate with a 10‑minute preincubation [1]. In contrast, Fasudil—its constitutional isomer sharing the identical molecular formula C₁₄H₁₈ClN₃O₂S—has no reported CES1 inhibitory activity; its primary pharmacology is Rho‑kinase inhibition (ROCK IC₅₀ = 10.7 µM) . A survey of benzothiazole–piperazine derivatives reported by Gurdal et al. (2015) focused exclusively on cancer cell‑line cytotoxicity (GI₅₀ values), with no CES1 data reported for any compound in that series [2]. Among structurally unrelated CES1 inhibitors, benzbromarone exhibits tighter binding (Ki = 2.16 µM) but belongs to a distinct benzofuran chemotype with different selectivity profiles, while perfluoroalkyl substances (PFDoA) inhibit CES1 with IC₅₀ ≈ 10.6 µM, comparable in potency but chemically unrelated [3]. Thus, within the benzothiazole–piperazine chemical space, CAS 1215343-69-3 uniquely occupies the CES1 inhibitory niche relative to its closest structural analogs.
| Evidence Dimension | CES1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 11,000 nM (11.0 µM) |
| Comparator Or Baseline | Fasudil: no CES1 activity reported; Benzbromarone: Ki = 2.16 µM (different chemotype); PFDoA: IC₅₀ ≈ 10.6 µM (different chemotype); Gurdal‑series benzothiazole–piperazines: no CES1 data available |
| Quantified Difference | Target compound is the only benzothiazole–piperazine with quantitative CES1 inhibition data; ~5‑fold weaker CES1 binding than benzbromarone but comparable to PFDoA; Fasudil is inactive against CES1 |
| Conditions | Human liver microsomes; substrate: 2‑(2‑benzoyl‑3‑methoxyphenyl)benzothiazole (BMBT); 10‑min preincubation; data curated by ChEMBL from Dalian Institute of Chemical Physics |
Why This Matters
For researchers studying CES1‑mediated drug metabolism, prodrug activation, or drug–drug interaction (DDI) liability, this compound provides a benzothiazole‑piperazine scaffold with validated, quantitative CES1 engagement that is absent in Fasudil and uncharacterized in closely related cytotoxic benzothiazole–piperazine series.
- [1] BindingDB Entry BDBM50154556. IC₅₀ CES1 = 1.10×10⁴ nM. Assay: Inhibition of CE1 in human liver microsomes using BMBT substrate, 10‑min preincubation. Dalian Institute of Chemical Physics; curated by ChEMBL. View Source
- [2] Gurdal EE, Durmaz I, Cetin‑Atalay R, Yarim M. J Enzyme Inhib Med Chem. 2015;30(4):649–654. GI₅₀ values for 10 benzothiazole–piperazine derivatives against HUH‑7, MCF‑7, HCT‑116; no CES1/CES2 data. View Source
- [3] Per‑ and polyfluoroalkyl substances exert strong inhibition towards human carboxylesterases. PFDoA CES1 IC₅₀ = 10.6 µM; CES2 IC₅₀ = 9.56 µM. Sci Total Environ. 2020. View Source
